molecular formula C16H24N4O4S B5235200 1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B5235200
M. Wt: 368.5 g/mol
InChI Key: DPMKALPAHQCICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as MNPP, is a piperazine derivative that has gained significant interest in scientific research due to its potential therapeutic applications. MNPP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. In

Mechanism of Action

1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a role in regulating blood flow. By inhibiting PDE5, this compound increases blood flow to certain areas of the body, which can be beneficial in the treatment of certain conditions such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. In addition to its effects on PDE5, this compound has been found to inhibit the activity of other enzymes and receptors, including phosphodiesterase 6 (PDE6) and serotonin receptors. This compound has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which can have a number of effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine for lab experiments is its small size and ability to penetrate cell membranes. This makes it an attractive candidate for drug development, as it can easily reach its target within cells. Additionally, this compound has been found to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are a number of future directions for research on 1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One potential area of interest is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Additionally, this compound has shown potential as a treatment for inflammatory diseases, and further research is needed to determine its efficacy in these conditions. Finally, this compound may have potential applications in the treatment of neurological disorders such as Parkinson's disease, and further studies are needed to explore this possibility.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the reaction of 4-nitro-3-(1-piperidinyl)phenylamine with 1-(methylsulfonyl)-4-piperazinecarboxamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has shown promising results in various scientific research applications. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-methylsulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-25(23,24)19-11-9-17(10-12-19)14-5-6-15(20(21)22)16(13-14)18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKALPAHQCICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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